Product packaging for Chloroethoxymagnesium(Cat. No.:CAS No. 25764-17-4)

Chloroethoxymagnesium

Cat. No.: B13742394
CAS No.: 25764-17-4
M. Wt: 104.82 g/mol
InChI Key: KRTCPMDBLDWJQY-UHFFFAOYSA-M
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Description

Conceptual Framework of Halomagnesium Alkoxides within Grignard Chemistry

The conceptual framework of halomagnesium alkoxides is deeply rooted in the broader context of Grignard chemistry. Grignard reagents, generally represented as RMgX (where R is an alkyl or aryl group and X is a halogen), are renowned for their nucleophilic character, which allows for the formation of new carbon-carbon bonds. ije.ir When a Grignard reagent reacts with a carbonyl compound, such as an aldehyde or a ketone, the immediate product is a halomagnesium alkoxide. google.comresearchgate.net This intermediate is then typically hydrolyzed in an acidic workup to yield the corresponding alcohol. researchgate.net

Historical Evolution of Research on Ethoxymagnesium Halides in Organic Synthesis

The study of ethoxymagnesium halides is a natural extension of the groundbreaking work on organomagnesium compounds by Victor Grignard in the early 20th century, for which he was awarded the Nobel Prize in Chemistry in 1912. ije.ir While Grignard's initial work focused on the synthesis and application of alkyl and aryl magnesium halides, subsequent research delved into the nature of the intermediates formed during their reactions.

By the mid-20th century, the role and utility of related magnesium alkoxide species were being actively explored. For example, a 1957 procedure in Organic Syntheses described the preparation of an ethoxymagnesium derivative for the acylation of diethyl malonate, highlighting the application of these compounds in carbon-carbon bond formation beyond the typical Grignard addition to carbonyls. orgsyn.org This demonstrates a growing understanding of the synthetic potential of ethoxymagnesium halides as distinct chemical entities. Earlier research into conceptually similar compounds, such as the Hauser bases (halomagnesium secondary amides), which were first mentioned as early as 1903, also contributed to the foundational knowledge of heteroatom-substituted magnesium halides.

Current Academic Significance of Chloroethoxymagnesium as a Synthetic Reagent and Catalyst Precursor

The academic and industrial significance of this compound in the modern era is most prominent in the field of polymer chemistry, specifically as a precursor for Ziegler-Natta catalysts. electronicsandbooks.com These catalysts are of paramount importance for the polymerization of olefins, such as ethylene (B1197577) and propylene. nih.gov Solid materials composed of this compound and other alkoxymagnesium halides serve as supports for the active titanium tetrachloride catalyst. electronicsandbooks.com

The properties of the alkoxymagnesium halide support, including its composition and morphology, have a profound impact on the performance of the final Ziegler-Natta catalyst. Research has shown that the use of well-defined, homogenous alkoxymagnesium halide starting materials is crucial for producing catalysts with high activity and stereospecificity. electronicsandbooks.com this compound can be used to prepare high surface area magnesium chloride, which then acts as the support for the titanium salt. electronicsandbooks.com The resulting catalysts exhibit high efficiencies in α-olefin polymerization. electronicsandbooks.com

Furthermore, this compound and related compounds have been investigated for their kinetic effects in Grignard reactions. Studies have shown that the presence of alkoxymagnesium halides can accelerate the reaction of Grignard reagents with substrates like alkoxysilanes by forming more nucleophilic complexes. researchgate.net In specialized applications, this compound has also been studied in the context of environmental chemistry for the degradation of pollutants such as hexachlorobenzene (B1673134) and pentachlorophenol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5ClMgO B13742394 Chloroethoxymagnesium CAS No. 25764-17-4

Properties

CAS No.

25764-17-4

Molecular Formula

C2H5ClMgO

Molecular Weight

104.82 g/mol

IUPAC Name

magnesium;ethanolate;chloride

InChI

InChI=1S/C2H5O.ClH.Mg/c1-2-3;;/h2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KRTCPMDBLDWJQY-UHFFFAOYSA-M

Canonical SMILES

CC[O-].[Mg+2].[Cl-]

Origin of Product

United States

Synthetic Methodologies for Chloroethoxymagnesium Preparation

Direct Organohalide-Magnesium Reaction Pathways

The most common route to chloroethoxymagnesium involves the direct reaction of an organohalide with magnesium metal. This process is analogous to the formation of Grignard reagents. byjus.com The general reaction can be represented as:

R-X + Mg → R-MgX

In the context of this compound, this typically involves the reaction of an ethyl halide with magnesium in the presence of an ether solvent. The resulting product is essentially a Grignard reagent with an ethoxy group.

Optimization of Ether-Based Solvent Systems

The choice of solvent is critical in the synthesis of this compound as it influences the solubility, stability, and reactivity of the organomagnesium species. Ethers are the most commonly employed solvents due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. dtu.dk

Commonly used ether solvents include:

Diethyl ether (Ethoxyethane): A traditional solvent for Grignard reactions, it is highly flammable and has a low boiling point. chemguide.co.uk

Tetrahydrofuran (B95107) (THF): Often preferred over diethyl ether due to its higher boiling point and better solvating ability for many organomagnesium compounds. dtu.dkgelest.com Butylmagnesium chloride, a related Grignard reagent, is notably more soluble in THF than ethylmagnesium bromide is in diethyl ether. orgsyn.org

Glymes (e.g., monoglyme, diglyme): These polyethers can offer enhanced stability and solubility for magnesium complexes due to their multidentate nature, allowing them to wrap around the magnesium cation. dtu.dk

The optimization of the solvent system may involve using a single ether or a mixture of solvents to fine-tune the reaction conditions. The selection is often a balance between reactivity, safety, and ease of handling. It is crucial to use anhydrous solvents, as Grignard reagents readily react with water, leading to their decomposition. byjus.com

Strategies for Magnesium Metal Activation and Reaction Initiation

A significant challenge in the synthesis of this compound is the initiation of the reaction between the magnesium metal and the organohalide. The surface of commercially available magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction. stackexchange.com Several strategies have been developed to activate the magnesium surface and facilitate reaction initiation:

Mechanical Methods: Crushing or grinding the magnesium turnings in situ can expose a fresh, unoxidized metal surface. stackexchange.com

Chemical Activators: Small amounts of activating agents are often added to the reaction mixture. Common activators include:

Iodine: A crystal of iodine can be added to the magnesium suspension. orgsyn.orgresearchgate.net

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning the metal surface. stackexchange.comresearchgate.netwvu.edu

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. stackexchange.com

Highly Reactive Magnesium: Specialized forms of magnesium, such as Rieke magnesium, which is a highly reactive powder, can be used to circumvent activation issues. This is prepared by reducing a magnesium salt, like MgCl2, with an alkali metal such as lithium. unl.edu

Heating: Gently warming the reaction mixture can often help to initiate the reaction. researchgate.net

The successful initiation of the reaction is typically indicated by a noticeable change in the appearance of the reaction mixture, such as the formation of a cloudy solution and an exothermic response.

Alternative Synthetic Routes and Precursor Chemistry

While the direct reaction of an organohalide with magnesium is prevalent, alternative routes to this compound and related compounds exist. One such method involves the reaction of magnesium ethoxide with a chlorinating agent. For instance, magnesium ethoxide can be synthesized by reacting magnesium metal with ethanol. chemicalbook.com

Another approach involves the reaction of a different Grignard reagent with a source of the ethoxy group. For example, methanal reacts with methyl magnesium chloride to form an ethoxymagnesium chloride adduct, which upon hydrolysis yields ethanol. brainly.in This demonstrates the formation of the core this compound structure as an intermediate.

Furthermore, the reaction of ethylene oxide with alkylmagnesium chlorides can lead to the formation of this compound chloride as a potential intermediate. datapdf.com

Controlled Synthesis for Purity and Reactivity Enhancement

Controlling the synthesis conditions is paramount to obtaining this compound of high purity and desired reactivity. Key factors to control include:

Purity of Reactants: The use of pure magnesium and anhydrous solvents is essential to prevent side reactions and the formation of impurities. byjus.com

Reaction Temperature: The temperature must be carefully controlled to prevent unwanted side reactions, such as Wurtz coupling.

Addition Rate: The slow and controlled addition of the organohalide to the magnesium suspension helps to maintain a manageable reaction rate and prevent excessive heat generation.

By carefully controlling these parameters, the yield and purity of the resulting this compound can be maximized, ensuring its suitability for subsequent applications in organic synthesis.

Mechanistic Investigations of Chloroethoxymagnesium Reactivity

Fundamental Nucleophilic Character and Associated Electron Transfer Mechanisms

The fundamental reactivity of chloroethoxymagnesium is dictated by the nature of the magnesium-oxygen and magnesium-chlorine bonds. The significant electronegativity difference between oxygen and magnesium renders the ethoxy group electron-rich, bestowing upon it a pronounced nucleophilic character. This inherent nucleophilicity is central to its role in chemical reactions.

The mechanism of reactions involving this compound can proceed through either a polar pathway or a single-electron transfer (SET) pathway. In the polar mechanism, the nucleophilic ethoxy group directly attacks an electrophilic center. researchgate.net In the SET pathway, an electron is transferred from the magnesium species to the substrate, generating a radical anion intermediate. researchgate.net The pathway followed is dependent on factors such as the substrate, solvent, and the specific nature of the magnesium reagent. Computational studies on the addition of Grignard reagents to carbonyl compounds have explored both concerted polar and stepwise SET processes, with the geometry of the reactants and their relative energies determining the favored mechanism. nih.gov

Pathways of this compound Reactions with Electrophilic Substrates

The addition of this compound to carbonyl compounds is a key reaction pathway. The general mechanism for the addition of organomagnesium reagents to carbonyls involves initial coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ksu.edu.sa This is followed by the nucleophilic attack of the organic group—in this case, the ethoxy group—on the carbonyl carbon. This addition typically proceeds through a six-membered ring transition state, leading to the formation of a tetrahedral magnesium alkoxide intermediate. wikipedia.org Subsequent acidic workup would then yield the final product. ksu.edu.sa

Theoretical studies using density functional theory (DFT) on the reaction of methylmagnesium chloride with formaldehyde (B43269) have suggested a reaction path involving the coordination of the carbonyl compound to a dimeric Grignard reagent. nih.gov The transition state for the addition step indicates an interaction between an alkyl group bonded to a neighboring magnesium and the carbonyl carbon, leading to C-C bond formation. nih.gov By analogy, the reaction of this compound would involve the transfer of the ethoxy group to the carbonyl carbon.

While this compound is not a typical reagent for transferring an ethoxy group in cross-coupling reactions, the general mechanisms of such reactions involving organomagnesium reagents provide a framework for understanding this potential transformation. Metal-catalyzed cross-coupling reactions, such as those catalyzed by nickel, palladium, or iron, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netacgpubs.org

A general catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. acgpubs.org In a hypothetical cross-coupling reaction to form an ether (R-OEt) from an organic halide (R-X) using this compound, the cycle would be as follows:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) reacts with the organic halide (R-X) to form an organometallic intermediate (R-Pd(II)-X).

Transmetalation: The this compound would then react with this intermediate. The ethoxy group would be transferred to the metal center, displacing the halide and forming a new intermediate (R-Pd(II)-OEt) and MgClX.

Reductive Elimination: This intermediate would then undergo reductive elimination to yield the final ether product (R-OEt) and regenerate the active catalyst (Pd(0)).

The efficiency of such a reaction would depend on several factors, including the nature of the catalyst, the ligands on the metal, the solvent, and the reactivity of the organic halide. Studies on nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides have shown that additives like 1,3-butadiene (B125203) can be crucial for achieving high yields. acs.org Iron-catalyzed cross-coupling reactions are also of interest due to the low cost and low toxicity of iron. acgpubs.org The mechanism of these reactions can be complex, sometimes involving the formation of low-valent iron cluster species. acgpubs.org

Analysis of Competing Reaction Pathways and Stereochemical Outcomes

In reactions of this compound with carbonyl substrates, several competing pathways can influence the product distribution and stereochemistry. These include enolization and reduction.

When a carbonyl compound possesses an α-hydrogen, this compound can act as a base, abstracting the α-hydrogen to form an enolate. This process, known as enolization, competes with the nucleophilic addition to the carbonyl group. The extent of enolization versus addition depends on several factors:

Steric Hindrance: Sterically hindered ketones are more prone to enolization as the bulky nature of the ketone impedes the approach of the nucleophile to the carbonyl carbon.

Acidity of α-hydrogen: The more acidic the α-hydrogen, the more likely it is to be abstracted.

Reaction Conditions: Temperature and solvent can influence the relative rates of addition and enolization.

The formation of a magnesium enolate can lead to subsequent reactions, such as aldol-type condensations, which can complicate the product mixture. In the context of stereochemistry, the formation of an enolate can lead to the loss of a stereocenter at the α-position if one exists.

In reactions with α-alkoxy ketones, chelation control often dictates the stereochemical outcome. thieme-connect.com The magnesium atom can coordinate with both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid cyclic intermediate. This chelation can lead to a highly diastereoselective attack of a nucleophile. However, studies have shown that this model has its limitations, and in some cases, high diastereoselectivity is not necessarily correlated with a chelation-induced rate acceleration. thieme-connect.comwikipedia.org The stereoselectivity can be influenced by the solvent, with different outcomes observed in ethereal solvents versus dichloromethane. thieme-connect.com

Table 1: Factors Influencing Addition vs. Enolization

Factor Favors Addition Favors Enolization
Substrate Unhindered carbonyl Sterically hindered carbonyl
α-Hydrogen No α-hydrogens Acidic α-hydrogens present
Reagent Less basic More basic

| Temperature | Lower temperatures | Higher temperatures |

A significant side reaction in the reaction of Grignard-type reagents with certain ketones is the reduction of the carbonyl group to an alcohol. This is particularly prevalent when the Grignard reagent has a β-hydrogen and the ketone is sterically hindered. The mechanism for this reduction is analogous to the Meerwein-Ponndorf-Verley (MPV) reduction.

In the context of this compound, if it were to react with a ketone in the presence of a suitable hydrogen donor (like isopropanol, often used in MPV reductions), it could facilitate the reduction of the ketone. The generally accepted mechanism for the MPV reduction involves a six-membered ring transition state where the aluminum or magnesium alkoxide catalyst coordinates to both the carbonyl substrate and the alcohol (hydrogen donor). A hydride is then transferred from the coordinated alcohol to the carbonyl carbon, resulting in the reduction of the substrate and the oxidation of the alcohol.

Table 2: Proposed Mechanism for MPV-type Reduction

Step Description
1. Coordination The magnesium center of ClMgOEt coordinates to the carbonyl oxygen of the substrate ketone.
2. Ligand Exchange A molecule of a sacrificial alcohol (e.g., isopropanol) displaces the ethoxy group on the magnesium, forming a new magnesium alkoxide.
3. Hydride Transfer A six-membered transition state is formed, involving the magnesium, the substrate ketone, and the coordinated alkoxide of the sacrificial alcohol. A hydride is transferred from the α-carbon of the sacrificial alcohol to the carbonyl carbon of the substrate.

| 4. Product Release | The reduced product (now an alcohol) is released, and the oxidized sacrificial alcohol (now a ketone) is formed, regenerating the catalytic species. |

The competition between addition, enolization, and reduction is a key consideration in planning syntheses involving this compound and related reagents. Careful control of the substrate, reagent, and reaction conditions is necessary to favor the desired reaction pathway.

Advanced Applications of Chloroethoxymagnesium in Complex Organic Transformations

Strategic Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Chloroethoxymagnesium, akin to Grignard reagents, can serve as a valuable tool in this context, offering unique selectivity in certain applications.

This compound can be anticipated to react as a nucleophile, with the ethoxy group potentially participating in or influencing the reaction. Its utility in the synthesis of functionalized alcohols is particularly notable in reactions with epoxides and carbonyl compounds.

The ring-opening of unsymmetrical epoxides by nucleophiles can lead to two different regioisomers. With reagents like this compound, the reaction is expected to proceed via an SN2 mechanism under basic or neutral conditions. youtube.comlibretexts.org In such cases, the nucleophilic attack, notionally from the ethoxide, would preferentially occur at the less sterically hindered carbon atom of the epoxide ring. youtube.com This regioselectivity is crucial for the controlled synthesis of specific diol derivatives.

In reactions with α,β-unsaturated carbonyl compounds, this compound is expected to exhibit chemoselectivity, favoring 1,2-addition to the carbonyl group over 1,4-conjugate addition. This is a characteristic reactivity pattern for "hard" nucleophiles like Grignard reagents. The magnesium atom coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the associated ethoxy group or another nucleophilic species present in the reaction mixture.

The table below illustrates the expected regioselective and chemoselective outcomes in reactions involving a reagent like this compound.

SubstrateReagent SystemMajor ProductSelectivity
Propylene OxideThis compound1-Ethoxy-2-propanolRegioselective (attack at the less substituted carbon)
Styrene OxideThis compound1-Ethoxy-2-phenylethanolRegioselective (attack at the less substituted carbon)
CyclohexenoneThis compound1-Ethoxycyclohex-2-en-1-olChemoselective (1,2-addition)
CinnamaldehydeThis compound1-Ethoxy-3-phenylprop-2-en-1-olChemoselective (1,2-addition)

This table presents illustrative examples of the expected reactivity of this compound based on the known principles of Grignard and magnesium alkoxide reagents.

The ethoxy group of this compound can be strategically introduced into molecules containing multiple functional groups. The inherent chemoselectivity of such a magnesium reagent allows for the targeting of specific sites within a complex molecule. For instance, in a molecule containing both a ketone and an ester, a Grignard-like reagent will preferentially react with the more reactive ketone. rsc.org

Furthermore, the magnesium atom can participate in chelation with suitably positioned functional groups within the substrate, such as hydroxyl or amino groups. umich.edunih.gov This chelation can hold the reagent in a specific orientation relative to the reactive site, thereby directing the introduction of the ethoxy group to a particular face or position of the molecule, enhancing both regioselectivity and stereoselectivity. umich.edunih.gov This directing effect is a powerful tool in the synthesis of complex natural products and pharmaceuticals.

Facilitation of Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. nih.gov this compound can be employed to facilitate certain FGIs. For example, the reaction of this compound with nitriles would be expected to produce, after hydrolysis, ketones. This transformation involves the nucleophilic addition of the ethoxy group to the carbon-nitrogen triple bond, followed by workup to reveal the carbonyl group.

Another important application lies in the protection of functional groups. The ethoxide component can react with an alcohol to form a mixed ether, or with a carboxylic acid to form an ester, thus temporarily masking these functionalities while other transformations are carried out on the molecule. organic-chemistry.org The choice of this compound for such a protection would depend on the specific conditions required for its introduction and subsequent removal.

Development of Stereoselective Synthetic Approaches Utilizing this compound

The development of synthetic methods that control the three-dimensional arrangement of atoms is a major goal of modern organic chemistry. This compound, particularly in the context of reactions with chiral substrates or in the presence of chiral ligands, can be a valuable reagent for stereoselective synthesis.

When reacting with a chiral aldehyde or ketone that contains a nearby stereocenter, the magnesium atom of this compound can form a chelate with the carbonyl oxygen and another heteroatom (e.g., an oxygen or nitrogen atom) on the stereogenic center. umich.eduresearchgate.net This rigid, cyclic transition state can force the nucleophilic attack to occur from a specific face of the carbonyl group, leading to the formation of one diastereomer in preference to the other. researchgate.netnih.gov This is known as chelation-controlled diastereoselectivity. umich.edunih.gov

The table below provides illustrative examples of the expected diastereoselectivity in reactions where this compound's reactivity is guided by chelation.

Chiral SubstrateReagent SystemMajor DiastereomerDiastereomeric Ratio (d.r.)
(S)-2-hydroxy-3-phenylpropanalThis compound(2S,3S)-1-ethoxy-3-phenylpropane-1,2-diolHigh (e.g., >95:5)
(R)-3-(benzyloxy)butanalThis compound(3R,4S)-1-ethoxy-3-(benzyloxy)butan-2-olHigh (e.g., >90:10)
Chiral α-alkoxy ketoneThis compoundsyn or anti diol, depending on substrateGenerally high

This table presents illustrative examples based on the principles of chelation-controlled additions of magnesium-based reagents to chiral carbonyl compounds. The actual diastereomeric ratios would be determined experimentally.

Furthermore, the use of chiral ligands that can coordinate to the magnesium atom of this compound can induce enantioselectivity in reactions with prochiral substrates. mmu.ac.ukacs.orgresearchgate.net The chiral ligand creates a chiral environment around the reactive center, favoring the formation of one enantiomer of the product over the other. mmu.ac.uk While this approach is well-established for Grignard reagents in general, its specific application with this compound remains an area for further exploration.

The Role of Chloroethoxymagnesium in Catalysis and Materials Science

Integration as a Component in Ziegler-Natta Polymerization Catalysis

The performance of heterogeneous Ziegler-Natta catalysts, which are crucial for the industrial production of polyolefins like polyethylene (B3416737) and polypropylene, is highly dependent on the nature of the catalyst support. nih.gov Magnesium chloride (MgCl2) has been established as a highly effective support material, significantly enhancing the activity of the titanium-based active centers. semanticscholar.org Chloroethoxymagnesium is implicated in the preparation of these essential MgCl2 supports, often as an intermediate or precursor compound.

The synthesis of highly active magnesium chloride supports for Ziegler-Natta catalysts can be achieved through various methods, including the chemical reaction of magnesium compounds. researchgate.net One significant route involves the use of magnesium alkoxide precursors, such as magnesium ethoxide (Mg(OEt)2). researchgate.net In these syntheses, the magnesium alkoxide is reacted with a chlorinating agent, typically titanium tetrachloride (TiCl4), which also serves as the precursor for the active titanium species. epo.org

Mg(OEt)2 + TiCl4 → Mg(OEt)Cl + TiCl3(OEt) Mg(OEt)Cl + TiCl4 → MgCl2 + TiCl3(OEt)

The morphology and properties of the final MgCl2 support are influenced by the precursor and the reaction conditions. mpg.de The use of magnesium alkoxides is one of the main industrial approaches to produce well-shaped MgCl2-supported catalysts. researchgate.net While direct use of pure this compound is not commonly detailed, its mention as a potential magnesium compound for catalyst support preparation in patent literature underscores its relevance in these synthetic strategies. dntb.gov.ua The controlled reaction of magnesium precursors is crucial for creating supports with high surface area and a disordered crystal structure, which are beneficial for the dispersion of active titanium sites. researchgate.net

The method of catalyst preparation and the nature of the magnesium precursor have a profound impact on the resulting catalyst's performance and the properties of the polymer produced. The use of magnesium alkoxide-derived supports, where this compound is a key intermediate, generally leads to catalysts with high activity for olefin polymerization. This enhanced activity is attributed to the creation of a high-surface-area, porous MgCl2 support that allows for a greater number of accessible active titanium centers. researchgate.net

The morphology of the catalyst particle is a critical parameter, as it is often replicated in the final polymer particles. researchgate.netmpg.de The use of spherical magnesium alkoxide precursors can lead to the formation of spherical catalyst particles, which in turn produce polymer resins with good morphology, such as high bulk density and good flowability. mpg.de However, the transformation from the precursor to the final catalyst can involve fragmentation, which may lead to a broader particle size distribution. researchgate.net

The characteristics of the catalyst support also influence the molecular weight distribution of the polymer. Catalysts prepared on supports derived from modified precursors can produce polymers with a narrower molecular weight distribution, which is indicative of more uniform active sites. semanticscholar.org

Below is a table summarizing the typical effects of using magnesium alkoxide-derived precursors on catalyst performance in ethylene (B1197577) polymerization, as inferred from related studies on modified magnesium alkyls.

Catalyst Precursor SystemActivity (kg PE / g Cat·h)Titanium Content (wt%)Polymer Property Highlight
Standard Magnesium Alkyl25.4LowerBaseline performance
Modified Magnesium Alkyl33.0HigherIncreased activity

This data is illustrative and based on findings from studies on modified magnesium alkyls, which are precursors to the active support, to demonstrate the impact of precursor modification on catalyst activity. semanticscholar.org

Exploration in Other Homogeneous and Heterogeneous Catalytic Systems

While the role of this compound as a precursor in Ziegler-Natta catalysis is established, its exploration in other areas of catalysis is not as well-documented in publicly available literature. The following sections discuss the potential, though less explored, applications based on the broader chemistry of magnesium compounds in catalysis.

In homogeneous catalysis, metal complexes with specific organic ligands are often used to achieve high selectivity. Magnesium-based catalysts, typically featuring magnesium alkyls complexed with ligands, have been shown to be effective in reactions such as hydroboration. researchgate.net However, there is a lack of specific research detailing the use of this compound as a central component in such ligand-based homogeneous catalytic systems. Its application in this area remains a subject for potential future investigation.

In heterogeneous catalysis, the support material can significantly influence the catalytic activity through surface interactions. Magnesium chloride itself is used as a support for various transition metal complexes beyond Ziegler-Natta catalysts. For instance, iron and nickel complexes have been immobilized on MgCl2-derived supports for ethylene polymerization. The acidic nature of the MgCl2 surface can play a crucial role in activating the catalyst precursors.

The surface of a catalyst support prepared via the chlorination of magnesium ethoxide would inherently have a complex structure, potentially with residual ethoxy and chloro-ethoxy groups. These surface species could influence the anchoring and activation of catalytic metals. However, specific studies focusing on the surface interactions of this compound as a distinct support material or surface modifier are not widely reported. The understanding of its direct role in surface chemistry is largely inferred from the context of Ziegler-Natta catalyst preparation. semanticscholar.org

Spectroscopic and Computational Studies of Chloroethoxymagnesium and Its Reactivity

Application of Advanced Spectroscopic Techniques for Reactive Intermediate Identification

The direct observation and characterization of reactive intermediates like Chloroethoxymagnesium are crucial for understanding reaction mechanisms. numberanalytics.com A variety of advanced spectroscopic techniques are employed to identify and study these transient species, often under specialized conditions such as low temperatures or in the gas phase. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is a powerful tool for structural elucidation of stable molecules, its application to reactive intermediates can be challenging due to their short lifetimes. solubilityofthings.com However, techniques such as rapid-injection NMR and low-temperature NMR can be used to obtain structural information. For magnesium-containing compounds, solid-state 25Mg NMR spectroscopy, although technically demanding, can provide valuable data on the local environment of the magnesium ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups and monitoring the progress of reactions involving this compound. solubilityofthings.com The characteristic vibrational frequencies of the C-O and Mg-Cl bonds can be used to track the formation and consumption of the intermediate. Matrix isolation techniques, where the reactive species is trapped in an inert gas matrix at cryogenic temperatures, can be combined with IR spectroscopy to obtain high-resolution spectra of the isolated molecule.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about the vibrational modes of a molecule. mdpi.com It can be particularly useful for studying species in solution and for identifying bonds that are weak or inactive in the IR spectrum. kit.ac.jp

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of ions and can be employed to detect the presence of this compound and its fragments. researchgate.net Techniques such as electrospray ionization (ESI-MS) can be used to gently transfer the intermediate from solution to the gas phase for analysis.

A summary of spectroscopic techniques applicable to the study of this compound is presented in Table 1.

Spectroscopic TechniqueInformation ObtainedApplication to this compound
NMR Spectroscopy Molecular structure and dynamicsCharacterization of the bonding environment around the magnesium and ethoxy groups. numberanalytics.comsolubilityofthings.com
IR Spectroscopy Functional groups and vibrational modesIdentification of C-O and Mg-Cl stretching and bending vibrations. solubilityofthings.com
Raman Spectroscopy Molecular vibrationsComplements IR data, particularly for symmetric vibrations. mdpi.com
Mass Spectrometry Molecular weight and fragmentation patternsConfirmation of the molecular formula and structural fragments. researchgate.net
UV-Vis Spectroscopy Electronic transitionsInformation on the electronic structure and potential for charge-transfer complexes. numberanalytics.com

Quantum Chemical Studies for Mechanistic Elucidation

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.org These computational methods provide insights into the electronic structure, stability, and reactivity of molecules like this compound. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dtu.dkresearchgate.net DFT calculations can provide valuable information about the geometry, orbital energies, and charge distribution of this compound.

The stability of this compound can be assessed by calculating its thermodynamic properties, such as the heat of formation. mdpi.com DFT calculations have been successfully employed to predict the stability and electronic properties of various magnesium-containing compounds. mdpi.commdpi.com For instance, studies on magnesium hydride have demonstrated the utility of DFT in determining thermodynamic stability. mdpi.com

The electronic structure of this compound is characterized by the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining the compound's reactivity. DFT calculations can map the electron density and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

A representative table of calculated electronic properties for a model magnesium-containing system is shown in Table 2.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVRelates to the electronic stability and reactivity of the molecule. nih.gov
Mulliken Charge on Mg +1.2 eSuggests a significant ionic character in the Mg-Cl and Mg-O bonds.
Mulliken Charge on O -0.9 eHighlights the nucleophilic character of the oxygen atom.
Mulliken Charge on Cl -0.7 eIndicates the electronegativity of the chlorine atom.

Note: These values are illustrative and based on typical DFT calculations for related organomagnesium compounds.

Understanding the mechanism of reactions involving this compound requires the identification of transition states and the calculation of activation energies. nih.gov Computational modeling allows for the exploration of potential reaction pathways and the determination of the most favorable routes. researchgate.net

DFT calculations can be used to locate the transition state structures for reactions such as nucleophilic substitution or addition involving this compound. By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This information is crucial for predicting the kinetics and thermodynamics of the reaction. scispace.com For example, computational studies on the role of magnesium cations in peptide bond formation have shown how these calculations can elucidate catalytic effects by stabilizing transition states. nih.gov

The reaction pathway can be visualized by plotting the energy profile, which shows the change in energy as the reaction progresses along the reaction coordinate. This allows for a detailed understanding of the energetic barriers and intermediates involved in the transformation.

Predictive Modeling of this compound Reactivity and Selectivity in Novel Transformations

The insights gained from spectroscopic and computational studies can be leveraged to develop predictive models for the reactivity and selectivity of this compound in new chemical reactions. ethz.ch By understanding the fundamental electronic and steric properties of the reagent, its behavior in various transformations can be anticipated.

Machine learning algorithms, trained on datasets of experimental and computational results, are emerging as powerful tools for predicting chemical reactivity. researchgate.net These models can identify complex relationships between molecular descriptors and reaction outcomes, enabling the prediction of product yields and selectivities for reactions involving this compound.

For instance, a predictive model could be developed to forecast the regioselectivity of this compound in reactions with unsymmetrical electrophiles. The model would take into account calculated parameters such as atomic charges, orbital coefficients, and steric hindrance to predict the most likely site of attack. The development of such predictive models can accelerate the discovery and optimization of new synthetic methodologies. ethz.ch

Future Research Directions and Emerging Paradigms for Chloroethoxymagnesium

Development of Greener Synthetic Pathways for Chloroethoxymagnesium

The traditional synthesis of organomagnesium reagents, including this compound, often relies on the use of large volumes of volatile and hazardous organic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). cosmosmagazine.com These methods, while effective, present significant environmental and safety challenges, including the generation of hazardous waste and the need for stringent anhydrous conditions. cosmosmagazine.comuniv-journal.net Future research is critically aimed at developing greener synthetic alternatives that mitigate these issues.

A highly promising approach is the application of mechanochemistry, specifically ball-milling, to synthesize Grignard-type reagents. hokudai.ac.jp Research led by scientists at Hokkaido University has demonstrated that Grignard reagents can be produced with minimal use of organic solvents—reducing the required amount by approximately 90% compared to conventional methods. univ-journal.nethokudai.ac.jp This technique involves the mechanical agitation of magnesium metal and an organohalide with a small quantity of solvent in a milling chamber, creating a paste-like reagent. hokudai.ac.jp This process is not only more environmentally friendly but also less sensitive to ambient air and moisture, simplifying the experimental setup and reducing costs associated with high-purity solvents and inert atmospheres. cosmosmagazine.comuniv-journal.net Applying this mechanochemical approach to the synthesis of this compound could fundamentally alter its production, making it more sustainable and economical.

Parameter Conventional Synthesis Proposed Mechanochemical Synthesis
Solvent Requirement High (e.g., large volumes of THF/ether)Drastically Reduced (~90% less)
Atmospheric Conditions Strict Inert Atmosphere (N₂ or Ar)Can be performed in ambient air
Waste Generation Significant hazardous solvent wasteMinimal waste generation
Process Complexity High (requires dry glassware, inert gas lines)Simplified experimental setup
Economic Feasibility More expensive due to solvent and energy costsPotentially lower cost

This interactive table summarizes the comparative advantages of a proposed greener synthetic pathway for this compound.

Expansion into Novel Reaction Manifolds and Substrate Classes

The synthetic utility of a reagent is defined by the breadth of reactions it can participate in and the diversity of substrates it can transform. For this compound, future research will focus on expanding its reactivity to engage in novel chemical transformations and react with previously incompatible substrate classes. A key strategy in modern organomagnesium chemistry is the use of additives to enhance reactivity. The addition of lithium chloride (LiCl), for example, is known to break down dimeric magnesium species and form more reactive monomeric "ate" complexes (R-Mg-X·LiCl). sioc-journal.cnstrath.ac.uk This approach has successfully been used to prepare highly functionalized Grignard reagents that show improved compatibility with sensitive functional groups. sioc-journal.cn Investigating LiCl-mediated this compound could unlock new synthetic pathways, allowing for more precise and efficient carbon-carbon bond formations.

Furthermore, recent developments have shown that Grignard reagents can be used in transition-metal-free cascade reactions to build complex molecular frameworks under mild, environmentally friendly conditions. acs.org For instance, researchers have developed efficient methods for synthesizing highly substituted phenols using Grignard reagents and enallenoates. acs.orgacs.org Exploring the potential of this compound in similar cascade reactions could establish new, atom-economical routes to valuable chemical structures, significantly broadening its application in organic synthesis.

Integration into Flow Chemistry and Automation Platforms for Scalable Synthesis

The transition from laboratory-scale experiments to industrial production requires processes that are safe, scalable, and reproducible. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for reactions involving sensitive or highly reactive species like this compound. hitec-zang.de Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the exothermic nature of Grignard reactions and improving safety. hitec-zang.devapourtec.com

Integrating the synthesis and use of this compound into an automated flow chemistry platform represents a significant leap forward. syrris.com Automation allows for high-throughput screening of reaction conditions, rapid optimization, and the generation of compound libraries for applications in drug discovery and materials science. syrris.com Furthermore, flow reactors can be easily scaled by "numbering-up" (running multiple reactors in parallel) or "scaling-up" (using larger reactors), providing a direct and efficient pathway from lab-scale synthesis to industrial production without extensive re-optimization. hitec-zang.de The development of a continuous, automated process for this compound would not only enhance safety and efficiency but also enable its on-demand production, reducing the need to store large quantities of a reactive chemical.

Feature Traditional Batch Process Automated Flow Chemistry
Safety Higher risk due to poor heat transfer and large reagent volumes.Enhanced safety through small reaction volumes and superior heat control. hitec-zang.de
Scalability Difficult; often requires complete re-optimization of the process.Simple and predictable scaling by numbering-up or scaling-up. hitec-zang.de
Reproducibility Can be variable due to mixing and temperature gradients.High reproducibility due to precise control of all parameters.
Efficiency Often involves multiple, time-consuming manual steps.Enables telescoping of multiple reaction and purification steps. syrris.com
Automation Limited to parallel batch reactors.Fully integrable with AI and machine learning for process optimization. syrris.com

This interactive table compares the traditional batch processing of this compound with its potential integration into modern automated flow chemistry platforms.

Q & A

Q. What are the standard laboratory protocols for synthesizing chloroethoxymagnesium?

this compound is typically synthesized by reacting magnesium metal with chloroethanol in anhydrous conditions under an inert atmosphere (e.g., argon or nitrogen) . Critical steps include:

  • Ensuring magnesium activation (e.g., via iodine etching) to enhance reactivity.
  • Controlling reaction temperature to avoid side reactions (e.g., decomposition).
  • Using dry solvents (e.g., tetrahydrofuran or diethyl ether) to prevent hydrolysis. Post-synthesis, the compound should be stored in sealed, moisture-free containers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to observe characteristic peaks for ethoxy and magnesium-bound chloro groups. For example, 1H^{1}\text{H} NMR typically shows signals near δ 1.2–1.5 ppm (ethoxy CH3_3) and δ 3.5–4.0 ppm (CH2_2Cl) .
  • IR Spectroscopy : Look for absorption bands at ~1050–1150 cm1^{-1} (C-O-Mg stretching) and ~600–700 cm1^{-1} (Mg-Cl vibrations) .

Q. What safety precautions are essential when handling this compound?

  • Conduct reactions in a fume hood to mitigate exposure to volatile byproducts.
  • Use flame-resistant lab coats, gloves, and goggles due to the compound’s pyrophoric nature.
  • Follow institutional waste disposal protocols for organomagnesium compounds to avoid environmental contamination .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other Grignard reagents in cross-coupling reactions?

this compound exhibits reduced nucleophilicity compared to alkylmagnesium halides due to the electron-withdrawing ethoxy group. This property makes it suitable for selective reactions, such as:

  • Kumada Coupling : Requires higher temperatures (e.g., 60–80°C) and catalytic additives (e.g., Ni or Pd complexes) to achieve comparable yields .
  • Mechanistic Insights : Computational studies (DFT) suggest that the ethoxy group stabilizes transition states, reducing side reactions like β-hydride elimination .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Discrepancies often arise from:

  • Moisture Content : Even trace water can hydrolyze the reagent, reducing effective concentration. Use Karl Fischer titration to verify solvent dryness .
  • Substrate Purity : Impurities in starting materials (e.g., chloroethanol) can alter reaction pathways. Conduct GC-MS or HPLC analysis pre-synthesis .
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers .

Q. What experimental design principles apply to studying the thermodynamics of this compound-mediated reactions?

  • Calorimetry : Use isothermal titration calorimetry (ITC) to measure enthalpy changes during ligand exchange.
  • Variable Control : Maintain constant solvent polarity (e.g., via THF/ether mixtures) to isolate thermodynamic effects.
  • Kinetic Profiling : Employ in-situ IR or Raman spectroscopy to monitor intermediate formation .

Q. How can this compound be utilized in green chemistry applications?

  • Solvent Alternatives : Replace traditional ethers with cyclopentyl methyl ether (CPME), which has lower volatility and higher sustainability .
  • Catalytic Recycling : Explore supported magnesium reagents (e.g., on silica) to minimize waste .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound-based syntheses?

  • Detailed Protocols : Document inert atmosphere setup (e.g., Schlenk line parameters) and reagent stoichiometry.
  • Validation Steps : Include control experiments (e.g., omitting Mg to confirm its role) .

Q. How should researchers structure a literature review focused on this compound?

  • Database Selection : Prioritize SciFinder, Reaxys, and PubMed for peer-reviewed studies.
  • Exclusion Criteria : Avoid non-peer-reviewed sources (e.g., ) per academic standards .

Tables for Quick Reference

Technique Application Key Observations
1H^{1}\text{H} NMRStructural confirmationδ 1.2–1.5 ppm (ethoxy CH3_3)
IR SpectroscopyFunctional group analysis1050–1150 cm1^{-1} (C-O-Mg)
ITCThermodynamic profilingΔH values for ligand exchange
Parameter Optimal Range Impact on Yield
Reaction Temperature25–40°CHigher temps accelerate decomposition
Solvent PurityH2_2O < 50 ppmPrevents hydrolysis

Ethical and Compliance Considerations

Q. What ethical guidelines apply to publishing data on this compound?

  • Data Integrity : Disclose all negative results (e.g., failed syntheses) to avoid publication bias .
  • Hazard Reporting : Clearly outline safety protocols in the "Materials and Methods" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.